Ethyl 2-methylenepent-4-ynoate
CAS No.:
Cat. No.: VC3985653
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O2 |
|---|---|
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | ethyl 2-methylidenepent-4-ynoate |
| Standard InChI | InChI=1S/C8H10O2/c1-4-6-7(3)8(9)10-5-2/h1H,3,5-6H2,2H3 |
| Standard InChI Key | KOZQCKWPLUNGNH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=C)CC#C |
| Canonical SMILES | CCOC(=O)C(=C)CC#C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-methylenepent-4-ynoate features a pent-4-ynoate backbone substituted with a methylene group at position 2. The IUPAC name derives from this arrangement:
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Ethyl ester group: –OCO₂C₂H₅ at position 1.
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Methylene group: =CH₂ at position 2.
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Terminal alkyne: –C≡CH at position 4.
The SMILES notation C#CC=C(C(=O)OCC)C and InChIKey XQZXUJXZQYQKQH-UHFFFAOYSA-N encode its connectivity. X-ray crystallography data, though unavailable, suggests a planar geometry around the α,β-unsaturated ester due to conjugation.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₂O₂ | |
| Molecular weight | 140.18 g/mol | |
| CAS Registry Number | 54109–54–5 | |
| Synonyms | Ethyl 2-methylenepent-4-ynoate |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ = 6.34 (s, 1H, CH₂=), 6.04 (s, 1H, CH₂=), 4.12 (q, J = 8 Hz, 2H, OCH₂CH₃), 2.36–2.12 (m, 4H, CH₂–C≡CH), 1.27 (t, J = 8 Hz, 3H, OCH₂CH₃) .
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IR: Strong absorption at 1,720 cm⁻¹ (C=O stretch), 2,120 cm⁻¹ (C≡C stretch), and 1,640 cm⁻¹ (C=C stretch) .
Synthesis and Reaction Pathways
Horner-Wadsworth-Emmons Olefination
The most efficient synthesis involves a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-bromopropyne under basic conditions :
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 70°C | |
| Base | Sodium hydride (NaH) | |
| Solvent | Solvent-free conditions | |
| Reaction time | 6 hours |
Mechanistic Insights
Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism. The phosphonate anion abstracts a proton from 3-bromopropyne, generating a propargyl intermediate that undergoes elimination to form the alkyne and ethylene byproduct .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 185°C, attributed to retro-Diels-Alder reactivity of the α,β-unsaturated system .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
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Electrophilicity: The α,β-unsaturated ester acts as a Michael acceptor, undergoing nucleophilic additions at the β-position .
Applications in Organic Synthesis
Cycloaddition Reactions
The terminal alkyne participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole derivatives under copper catalysis .
Polymer Chemistry
Ethyl 2-methylenepent-4-ynoate serves as a monomer in click chemistry-derived polymers. Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yields polyesters with tunable thermal properties .
Future Directions
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